molecular formula C25H18N4O4S B2990036 (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide CAS No. 314251-67-7

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Cat. No. B2990036
CAS RN: 314251-67-7
M. Wt: 470.5
InChI Key: LTCNLKXWBQKMDN-AQTBWJFISA-N
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Description

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C25H18N4O4S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Herbicidal Activity

This compound is related to a class of chemicals that have been synthesized for their potential herbicidal activities. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share a similar structural motif, have shown significant herbicidal activities by inhibiting PSII electron transport, a critical process in plant photosynthesis. These compounds, including variants with ethoxyethyl and isopropyl groups, exhibit high herbicidal efficiency at low doses, indicating the potential of this chemical class in agricultural applications (Qingmin Wang et al., 2004).

Cytotoxicity and Potential Anticancer Properties

The compound's structural framework is similar to that of acrylonitriles investigated for their cytotoxic potency against human cancer cell lines. These studies have involved compounds substituted with various heterocycles and aromatic rings, demonstrating significant in vitro cytotoxic activities. The structure-activity relationships (SAR) gleaned from these studies indicate a flexible substitution pattern at certain positions, leading to potent cytotoxic agents. This suggests the potential utility of the compound for developing novel anticancer therapeutics (F. Sa̧czewski et al., 2004).

Applications in Polymer Chemistry

Compounds with acrylamide functionalities, akin to the one , have been utilized in the synthesis of polyacrylamide gels for biochemical applications. For instance, gels containing novel mixed disulfide compounds have been developed to detect enzymes that catalyze thiol-producing reactions. This highlights the potential of such compounds in creating sensitive and rapid detection methods for enzymatic activity, which could be invaluable in biochemical research and diagnostics (R. B. Harris & I. B. Wilson, 1983).

Sensing and Detection Applications

Additionally, similar structural analogs have been synthesized for their selective sensing capabilities, such as in the detection of cyanide ions in aqueous media. The presence of nitrophenyl and thiazolyl groups, as seen in the compound of interest, can contribute to significant changes in optical properties upon interaction with specific analytes, making them valuable in the development of chemical sensors (Anas G. Elsafy et al., 2018).

properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-16-6-8-17(9-7-16)12-20-15-27-25(34-20)28-24(30)18(14-26)13-19-10-11-23(33-19)21-4-2-3-5-22(21)29(31)32/h2-11,13,15H,12H2,1H3,(H,27,28,30)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNLKXWBQKMDN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

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